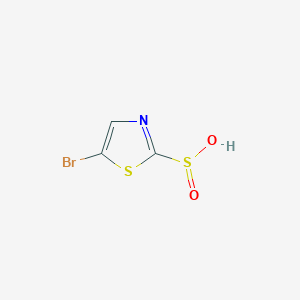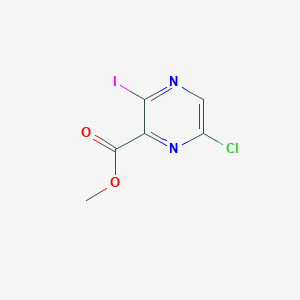
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a chloropyridazine moiety makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethyl Groups:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chloropyridazine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized compounds.
Aplicaciones Científicas De Investigación
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it valuable in the development of new catalysts and ligands.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and chloropyridazine groups on biological systems. It may also serve as a probe or tool in biochemical assays.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific targets, such as enzymes or receptors, relevant to various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and specialty chemicals. Its unique properties may enhance the performance of these products.
Mecanismo De Acción
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and chloropyridazine moiety can influence the compound’s binding affinity and selectivity towards these targets.
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Pathways Involved: The compound’s effects on cellular pathways can include inhibition or activation of specific signaling cascades, leading to changes in cellular behavior and responses.
Comparación Con Compuestos Similares
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups but differs in its core structure and functional groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups but has an isocyanate functional group instead of a carboxamide.
The unique combination of trifluoromethyl groups, a chloropyridazine moiety, and a carboxamide group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.
Propiedades
Fórmula molecular |
C13H6ClF6N3O |
|---|---|
Peso molecular |
369.65 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine-3-carboxamide |
InChI |
InChI=1S/C13H6ClF6N3O/c14-10-2-1-9(22-23-10)11(24)21-8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h1-5H,(H,21,24) |
Clave InChI |
KTVJBKNOZYURGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)











